Rac-Sitagliptin Phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

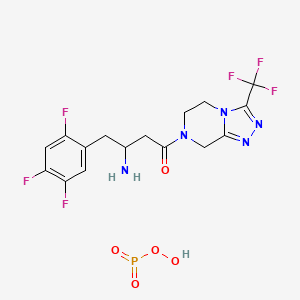

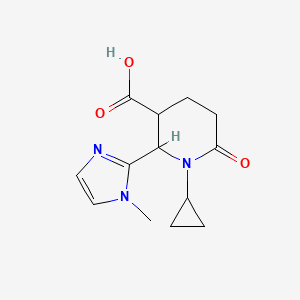

Rac-Sitagliptin Phosphate is a chiral beta-amino acid derivative that contains both a trifluorophenyl moiety and a trifluoromethylated triazole It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of Type 2 diabetes mellitusIt was the first agent developed in the class of DPP-4 inhibitors and was approved by the FDA in 2006 .

準備方法

Synthetic Routes and Reaction Conditions

Two effective processes have been developed for the preparation of Rac-Sitagliptin Phosphate: chemical resolution and asymmetric hydrogenation. The approach of chemical resolution involves obtaining R-sitagliptin in five steps from commercially available starting materials using sodium borohydride (NaBH4) to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates. This method avoids the use of expensive noble metal catalysts, resulting in reduced costs and simplified synthetic routes .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis processes developed by Merck. These processes have undergone three generations of improvements to enhance efficiency and reduce costs. The key challenge in the synthesis is the installation of an optically pure chiral center, which is achieved through various innovative methods .

化学反応の分析

Types of Reactions

Rac-Sitagliptin Phosphate undergoes several types of chemical reactions, including reduction, substitution, and asymmetric hydrogenation. The reduction of enamine using sodium borohydride is a crucial step in its synthesis .

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) is used to reduce the enamine.

Resolution: (−)-di-p-toluoyl-L-tartaric acid is used to resolve racemates.

Asymmetric Hydrogenation: Various catalysts and conditions are employed to achieve high enantiomeric excess.

Major Products Formed

The major products formed from these reactions include R-sitagliptin and S-sitagliptin, with high enantiomeric excess .

科学的研究の応用

Rac-Sitagliptin Phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying chiral resolution and asymmetric synthesis.

Biology: It serves as a tool for investigating the role of DPP-4 in glucose metabolism and insulin secretion.

Medicine: It is a widely used therapeutic agent for managing Type 2 diabetes mellitus due to its ability to inhibit DPP-4 and enhance insulin secretion.

作用機序

Rac-Sitagliptin Phosphate exerts its effects by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades and inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This helps improve glycemic control in patients with Type 2 diabetes mellitus .

類似化合物との比較

Similar Compounds

Vildagliptin: Another DPP-4 inhibitor used for the treatment of Type 2 diabetes mellitus.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: A DPP-4 inhibitor that is structurally different but functions similarly.

Uniqueness

Rac-Sitagliptin Phosphate is unique due to its specific chiral structure and the presence of both a trifluorophenyl moiety and a trifluoromethylated triazole. These structural features contribute to its high potency and selectivity as a DPP-4 inhibitor .

特性

InChI |

InChI=1S/C16H15F6N5O.HO4P.H2/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;1H |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWZYHNHAUKDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[HH].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F6N5O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)

![5-[3-(Aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B12311618.png)